molecular formula C11H10NO3- B1233449 (R)-indole-3-lactate

(R)-indole-3-lactate

Cat. No.: B1233449
M. Wt: 204.2 g/mol
InChI Key: XGILAAMKEQUXLS-SNVBAGLBSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-indole-3-lactate is the conjugate base of (R)-indole-3-lactic acid. It derives from a propionate. It is a conjugate base of a (R)-indole-3-lactic acid.

Scientific Research Applications

Role in Indole Metabolism

(R)-indole-3-lactate (ILA) is significantly involved in indole metabolism. Research by Trinchant and Rigaud (1974) demonstrated that cell-free extracts of Rhizobium meliloti contain lactate dehydrogenase, which catalyzes the reduction of indole-3-pyruvic acid to ILA. This study provides insights into the enzymatic pathways involved in indole metabolism (Trinchant & Rigaud, 1974).

Chemical Synthesis and Applications

Research into the chemical synthesis of ILA and related compounds has advanced significantly. For instance, Campos et al. (2004) developed a method for the one-pot synthesis of functionalized indoles from cyclic enol ethers and enol lactones, which could potentially be applied to synthesize ILA derivatives (Campos et al., 2004).

Microbial Auxin Biosynthesis

ILA is also important in microbial auxin biosynthesis. Goswami, Thakker, and Dhandhukia (2015) discussed a method for detecting and quantifying microbial auxin, where ILA is one of the byproducts of tryptophan metabolism in rhizobacteria (Goswami, Thakker, & Dhandhukia, 2015).

Potential Therapeutic Applications

A recent study by Kim, Kim, and Sung (2022) investigated the use of ILA in treating atopic dermatitis (AD). They found that short-term use of ILA can suppress AD progression, highlighting its potential therapeutic application (Kim, Kim, & Sung, 2022).

Impact on Plant Growth

Tien, Gaskins, and Hubbell (1979) explored the production of ILA by Azospirillum brasilense and its impact on plant growth, particularly on pearl millet. Their findings suggest that ILA, along with other plant growth substances produced by bacteria, can significantly influence plant development (Tien, Gaskins, & Hubbell, 1979).

Properties

Molecular Formula

C11H10NO3-

Molecular Weight

204.2 g/mol

IUPAC Name

(2R)-2-hydroxy-3-(1H-indol-3-yl)propanoate

InChI

InChI=1S/C11H11NO3/c13-10(11(14)15)5-7-6-12-9-4-2-1-3-8(7)9/h1-4,6,10,12-13H,5H2,(H,14,15)/p-1/t10-/m1/s1

InChI Key

XGILAAMKEQUXLS-SNVBAGLBSA-M

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@H](C(=O)[O-])O

SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)[O-])O

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)[O-])O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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